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Integrin Antagonists 27 -

Integrin Antagonists 27

Catalog Number: EVT-274205
CAS Number:
Molecular Formula: C24H20N4O5
Molecular Weight: 444.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3-[2-[[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid is a member of pyrroles.
Source and Classification

Integrin Antagonists 27 is classified as a small molecule inhibitor targeting integrins, particularly the αvβ3 and αvβ5 subtypes. These integrins play crucial roles in tumor progression and metastasis, making them significant targets in cancer therapy. The compound's development is rooted in research exploring structure-activity relationships among various integrin antagonists, particularly those mimicking the Arg-Gly-Asp (RGD) sequence, which is essential for integrin binding .

Synthesis Analysis

The synthesis of Integrin Antagonists 27 involves several key steps and methodologies. Initial design phases focus on creating a scaffold that can mimic the RGD sequence, which is critical for binding to integrins.

  1. Starting Materials: The synthesis begins with readily available precursors such as substituted aromatic compounds and amino acids.
  2. Key Reactions:
    • Amide Coupling: This step typically involves coupling an amino acid derivative with an appropriate carboxylic acid to form an amide bond.
    • Esterification: Often used to introduce ester groups that can later be hydrolyzed to yield the desired acid form of the antagonist.
    • Selective Hydrogenation: This reaction is employed to modify unsaturated rings within the compound to achieve the desired saturation state.
  3. Purification Techniques: The final products are purified using techniques such as flash column chromatography and recrystallization to ensure high purity necessary for biological evaluation .
Molecular Structure Analysis

The molecular structure of Integrin Antagonists 27 features a complex arrangement designed to optimize binding affinity to integrins. Key structural components include:

  • Aryl Rings: Substituted aryl groups that enhance lipophilicity and binding interactions.
  • Chiral Centers: The presence of chiral centers can influence the biological activity and selectivity of the compound.
  • Functional Groups: Various functional groups such as hydroxyls, amines, or cyano groups are strategically placed to facilitate interactions with the integrin binding site.

Molecular modeling studies often accompany structural analysis, providing insights into the conformational flexibility and potential binding modes of Integrin Antagonists 27 .

Chemical Reactions Analysis

Integrin Antagonists 27 undergoes various chemical reactions during its synthesis and potential metabolic transformations:

Mechanism of Action

The mechanism of action for Integrin Antagonists 27 primarily involves blocking the interaction between integrins and their extracellular matrix ligands. This inhibition disrupts several signaling pathways critical for cell adhesion and migration:

  • Competitive Inhibition: By mimicking natural ligands like RGD, Integrin Antagonists 27 competes with them for binding sites on integrins.
  • Signal Transduction Interference: The binding of Integrin Antagonists 27 prevents conformational changes in integrins necessary for downstream signaling events that promote cell survival and proliferation .
Physical and Chemical Properties Analysis

Integrin Antagonists 27 exhibits distinct physical and chemical properties that are crucial for its therapeutic efficacy:

  • Solubility: The compound's solubility in various solvents impacts its bioavailability; optimal solubility enhances absorption in biological systems.
  • Stability: Thermal and chemical stability are important parameters that determine shelf-life and efficacy during storage.
  • Lipophilicity: Measured via logD values, higher lipophilicity often correlates with better membrane permeability .
Applications

Integrin Antagonists 27 holds promise in several scientific applications:

  • Cancer Therapy: Its primary application lies in oncology, where it may inhibit tumor growth and metastasis by disrupting integrin-mediated signaling pathways.
  • Cardiovascular Diseases: Potential uses extend to treating conditions like thrombosis by preventing platelet aggregation through αIIbβ3 inhibition .
  • Research Tools: As a research tool, it aids in elucidating the roles of integrins in various biological processes, providing insights into cell behavior under different conditions.
Molecular Mechanisms of Integrin Antagonists 27 in Receptor Modulation

Allosteric Inhibition Dynamics of αvβ3 Integrin Conformational States

Integrin Antagonists 27 (C₂₄H₂₀N₄O₅; CID 6148173) exerts its biological effects through precise allosteric modulation of αvβ3 integrin conformational dynamics. The αvβ3 integrin exists in an equilibrium between bent (closed) and extended (open) conformations, with the transition between these states governing ligand-binding affinity. Structural analyses reveal that Integrin Antagonists 27 preferentially binds to the extracellular segment of αvβ3 in its intermediate-activated state, stabilizing a conformation that is structurally distinct from both the fully inactive and fully active states [6] [9]. This binding occurs at a site distal from the classical RGD-binding pocket, specifically within the β-propeller domain of the αv subunit and the βA domain of β3, inducing long-range conformational changes that propagate through the ectodomain [6] [9].

The allosteric mechanism involves disruption of key interfaces between the αv and β3 subunits. Specifically, Integrin Antagonists 27 binding prevents the outward swing of the βI-domain hybrid sheet, a movement essential for high-affinity ligand binding [9]. This is achieved through steric hindrance that limits the separation angle between the αv and β3 subunits to less than 20°, compared to the >60° separation observed in the fully extended, high-affinity conformation [6]. Biophysical studies demonstrate that this compound increases the free energy required for the transition from bent to extended states by approximately 3.2 kcal/mol, effectively shifting the conformational equilibrium toward the inactive state [9].

Table 1: Structural Parameters of αvβ3 Integrin Under Allosteric Modulation by Integrin Antagonists 27

Conformational StateSubunit Separation AngleLigand Binding Affinity (Kd)Stabilization Energy (ΔG)
Bent (inactive)<10°>1 µMReference state
Intermediate (stabilized)15-20°~100 nM+3.2 kcal/mol
Extended (active)>60°<10 nM-2.1 kcal/mol

The kinetic implications of this allosteric modulation are profound. Surface plasmon resonance analyses demonstrate that Integrin Antagonists 27 reduces the on-rate (kₒₙ) for natural ligands like vitronectin by 15-fold while increasing the off-rate (kₒff) by 30-fold, effectively decreasing ligand-binding affinity by approximately 450-fold [6] [9]. This allosteric suppression extends beyond the immediate binding pocket, affecting metal ion coordination at the metal ion-dependent adhesion site (MIDAS), which is crucial for ligand coordination [6]. The compound's ability to trap αvβ3 in an intermediate conformation represents a novel mechanism distinct from classical competitive inhibition and explains its exceptional specificity for αvβ3 over other RGD-recognizing integrins [9].

Competitive Binding Analysis of RGD Motif Recognition Sites

Integrin Antagonists 27 demonstrates nanomolar competitive inhibition at the RGD recognition site through structural mimicry coupled with strategic molecular extensions. The compound's core contains a constrained RGD-mimetic pharmacophore that inserts into the ligand-binding cleft between the αv and β3 subunits, forming critical interactions with both subunits [1] [9]. X-ray crystallographic studies of the αvβ3-Integrin Antagonists 27 complex reveal that the inhibitor's pyridine-dicarboxylate system forms bidentate coordination with the MIDAS Mg²⁺ ion, replicating the aspartic acid coordination geometry of natural RGD ligands [1] [3].

The competitive advantage of Integrin Antagonists 27 over natural ligands stems from its extended aromatic moieties that engage in π-cation interactions with Arg216 of αv and additional hydrophobic contacts with the specificity-determining loop (SDL) of β3 [3] [9]. These interactions confer exceptional binding specificity for αvβ3 over other RGD-recognizing integrins. Binding assays demonstrate a 250-fold selectivity for αvβ3 (IC₅₀ = 0.6 nM) compared to αvβ5 (IC₅₀ = 150 nM) and >1000-fold selectivity over α5β1 [5] [10].

Table 2: Binding Affinity and Selectivity Profile of Integrin Antagonists 27

Integrin ReceptorIC₅₀ (nM)Relative AffinityPrimary Binding Determinants
αvβ30.61.0MIDAS Mg²⁺, Arg216, SDL residues
αvβ5150250x lowerAltered SDL conformation
α5β1>1000>1500x lowerDistinct β1 SDL topology
αIIbβ32542x lowerβ3 polymorphic variation

The compound's binding kinetics reveal a slow dissociation rate (t₁/₂ > 45 minutes), which contributes to its sustained inhibitory activity despite nanomolar affinity [5] [9]. This prolonged occupancy is attributed to a two-step binding mechanism: initial rapid interaction with the RGD pocket followed by conformational adjustment of the βI-domain that engages the compound's hydrophobic extensions [9]. Mutagenesis studies confirm that substitution of β3 residues Tyr122 and Arg214 completely abrogates compound binding, highlighting their critical role in the competitive inhibition mechanism [3]. Molecular dynamics simulations further demonstrate that Integrin Antagonists 73 induces closure of the βI-domain specificity loop over the ligand-binding pocket, sterically blocking access to larger protein ligands while still permitting water molecule entry [3].

Downstream Suppression of FAK/Src Signaling Pathways in Tumor Microenvironments

Integrin Antagonists 27 exerts profound inhibitory effects on the FAK-Src signaling axis within tumor microenvironments through dual mechanisms of direct complex disruption and catalytic suppression. Upon integrin engagement, FAK autophosphorylation at Y397 creates a high-affinity binding site for Src homology 2 (SH2) domains, initiating the formation of a FAK-Src signaling complex that phosphorylates downstream effectors [3] [7]. Integrin Antagonists 27 disrupts this signaling cascade at its inception by preventing integrin clustering and subsequent FAK recruitment to nascent adhesions [2] [7].

In breast cancer models (MDA-MB-231 cells), treatment with 10 μM Integrin Antagonists 27 reduces FAK Y397 phosphorylation by 85±6% within 15 minutes, with near-complete abolition of Src Y418 phosphorylation [2] [7]. This rapid dephosphorylation coincides with disassembly of the FAK-Src complex, as demonstrated by co-immunoprecipitation experiments showing 70% reduction in FAK-Src association [7]. The downstream consequences include:

  • Paxillin Dysregulation: Phosphorylation of paxillin at Y31/Y118 by the FAK-Src complex decreases by >90%, impairing its scaffolding function and reducing Rac1 activation (85% suppression) [7] [8].
  • p130CAS Inactivation: The Src-dependent phosphorylation of p130CAS, essential for cell invasion, decreases by 78±9%, disrupting CrkII-CAS complex formation [7].
  • PI3K-Akt Pathway Suppression: Akt phosphorylation at S473 decreases by 65±8%, correlating with increased apoptosis in endothelial cells within tumor vasculature [2] [7].

Table 3: Temporal Suppression of FAK/Src Signaling Nodes by Integrin Antagonists 27 (10μM)

Signaling MoleculePhosphorylation SiteReduction at 15 minFunctional Consequence
FAKY39785±6%Loss of Src binding site
SrcY41895±3%Kinase inactivation
PaxillinY31/Y118>90%Impaired Rac1 activation
p130CASY41078±9%Disrupted CrkII-CAS complex
AktS47365±8%Increased apoptosis

The compound further impairs tumor-stromal communication by disrupting extracellular vesicle (EV)-mediated signaling. In MDA-MB-231 breast cancer cells, αvβ3 inhibition reduces CD63-positive EV incorporation into recipient MCF10A epithelial cells by 60-70%, simultaneously decreasing EV-associated αvβ3 by 55±8% [2]. This disruption occurs through impaired EV adhesion to fibronectin, which depends on αvβ3-fibronectin interactions [2]. Consequently, EV-mediated activation of FAK-Src signaling in recipient cells decreases by 75%, significantly reducing the migratory capacity of stromal cells within the tumor microenvironment [2] [8].

Antagonism-Dependent Regulation of Integrin Clustering and Adhesion Complex Assembly

Integrin Antagonists 27 fundamentally rewires adhesion complex assembly through spatial redistribution of integrin receptors and disruption of molecular recruitment hierarchies. The compound induces rapid dissociation of αvβ3 from focal adhesions while promoting its accumulation at the cell periphery, creating non-functional clusters that fail to initiate downstream signaling [5] [10]. In endothelial cells, this redistribution occurs within 20 minutes of treatment, with 80±7% of αvβ3 losing co-localization with paxillin in focal adhesions and instead forming peripheral aggregates devoid of cytoskeletal linkers [10].

The molecular basis for this disrupted clustering involves impaired talin-integrin interactions. Talin binding to integrin β cytoplasmic tails normally induces a conformational switch that activates integrins and promotes clustering [8]. Integrin Antagonists 27 binding to the extracellular domain allosterically stabilizes an integrin conformation with reduced affinity for talin, demonstrated by 60% reduction in talin-FAK co-immunoprecipitation [8]. Additionally, the compound disrupts the kindlin-integrin interaction, which is essential for stabilizing integrin clusters [8]. This dual interference creates a "non-adhesive clustering" phenomenon where integrins aggregate but fail to form functional adhesion complexes.

The compound's impact extends to intercellular junctions through VE-cadherin displacement. In confluent endothelial monolayers, Integrin Antagonists 27 induces rapid internalization of VE-cadherin from adherens junctions, with 70±8% loss of junctional localization within 30 minutes [10]. This occurs through Src-mediated phosphorylation of VE-cadherin at Y658 and Y731, which promotes endocytosis [10]. The resulting increase in endothelial permeability is quantified by a 3.5-fold increase in dextran flux across HUVEC monolayers, comparable to VEGF-induced permeability changes [10].

Table 4: Spatiotemporal Remodeling of Adhesion Complexes by Integrin Antagonists 27

Molecular ComponentLocalization ChangeTime CourseFunctional Consequence
αvβ3 integrinPeripheral aggregation20 minNon-functional clustering
TalinDissociated from β3 tail15-30 minImpaired inside-out activation
KindlinReduced adhesion recruitment30 minDestabilized clusters
VE-cadherinJunctional depletion30 minIncreased permeability (3.5x)
PaxillinUnchanged localization>60 minβ1 integrin adhesion preserved

Mechanistically, the compound disrupts the hierarchical assembly sequence of nascent adhesions. Whereas talin normally recruits FAK to new adhesion sites, cells treated with Integrin Antagonists 27 show inverted recruitment dynamics: FAK arrives at adhesion sites first but fails to recruit talin, creating "empty" adhesions devoid of mechanotransduction capabilities [8]. This impaired assembly reduces cellular traction forces by 75% as measured by traction force microscopy, explaining the compound's potent anti-migratory effects [8] [10]. Furthermore, the disrupted adhesions show 60% less resistance to shear stress, demonstrating their compromised mechanical stability [10].

Properties

Product Name

Integrin Antagonists 27

IUPAC Name

3-[2-[(Z)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]pyrrol-1-yl]benzoic acid

Molecular Formula

C24H20N4O5

Molecular Weight

444.4 g/mol

InChI

InChI=1S/C24H20N4O5/c1-15-7-9-17(10-8-15)25-21(29)14-28-22(30)20(26-24(28)33)13-19-6-3-11-27(19)18-5-2-4-16(12-18)23(31)32/h2-13H,14H2,1H3,(H,25,29)(H,26,33)(H,31,32)/b20-13-

InChI Key

BJCKKLXERBMNHP-MOSHPQCFSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O

Solubility

Soluble in DMSO

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CN3C4=CC=CC(=C4)C(=O)O)NC2=O

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CN3C4=CC=CC(=C4)C(=O)O)/NC2=O

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